N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

描述

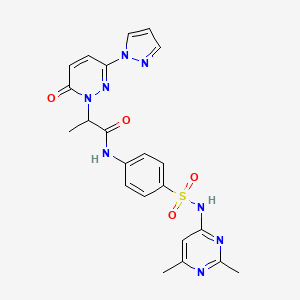

The compound “N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide” is a synthetic molecule featuring a multi-functional architecture. Its core structure comprises:

- A sulfamoyl group linked to a 2,6-dimethylpyrimidine ring, a motif known for its role in hydrogen bonding and molecular recognition .

- A phenyl bridge connecting the sulfamoyl group to a propanamide chain.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocycles are prevalent. Its design leverages both rigidity (pyrimidine, pyridazinone) and flexibility (propanamide chain) to optimize binding and pharmacokinetic properties.

属性

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8O4S/c1-14-13-19(25-16(3)24-14)28-35(33,34)18-7-5-17(6-8-18)26-22(32)15(2)30-21(31)10-9-20(27-30)29-12-4-11-23-29/h4-13,15H,1-3H3,(H,26,32)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDSKGMREHKGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H22N4O3S

- Molecular Weight : 398.44 g/mol

The compound features a complex arrangement that includes a pyrimidine ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is particularly notable for its role in inhibiting bacterial growth.

- Anticancer Properties : Investigations into the compound's anticancer potential have shown promising results. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce inflammatory markers in vitro.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Studies and Research Findings

A selection of studies highlights the efficacy and potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF7 breast cancer cells with IC50 values indicating potent activity. |

| Study 3 | Assess anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

相似化合物的比较

Table 1: Structural Features Comparison

Hydrogen Bonding and Crystallography

The target compound’s sulfamoyl and amide groups enable robust hydrogen-bonding networks, which are critical for crystal packing and solubility. highlights that such interactions dictate molecular aggregation and stability . In contrast, compounds lacking sulfamoyl groups (e.g., m , n , o ) may exhibit weaker intermolecular forces, affecting their crystallinity and formulation.

Crystallographic analysis using programs like SHELX and CCP4 would reveal differences in lattice parameters and hydrogen-bonding motifs between the target and analogs. For instance, the pyridazinone ring’s keto group may form stronger hydrogen bonds compared to the ether linkages in compound m.

QSAR and Physicochemical Properties

emphasizes the role of molecular descriptors (e.g., van der Waals volume, electronic parameters) in predicting properties . Key comparisons include:

- LogP: The pyridazinone-pyrazole system likely increases hydrophilicity compared to the tetrahydropyrimidinyl group in compound m, reducing logP.

- Hydrogen-bond donors/acceptors: The target compound has 4 acceptors (sulfamoyl, amide, pyridazinone) and 2 donors (amide NH), whereas compound m has fewer acceptors, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。